molecular formula C9H12N4 B11912498 2-Ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

2-Ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11912498
M. Wt: 176.22 g/mol
InChI Key: QOFKZFIAFWKHHC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the condensation of 2-ethyl-3-methylpyrrole with formamide followed by cyclization can yield the desired pyrrolopyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrrolopyrimidine oxides, while substitution reactions can introduce various functional groups at the amine position .

Scientific Research Applications

2-Ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Investigated for its anticancer properties, particularly in targeting specific kinases involved in cell proliferation.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with the cell cycle, leading to the suppression of tumor cell growth and induction of apoptosis. Molecular docking studies have shown that this compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases. This makes it a valuable compound in the development of targeted cancer therapies .

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

2-ethyl-6-methylpyrrolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C9H12N4/c1-3-8-11-7-5-13(2)4-6(7)9(10)12-8/h4-5H,3H2,1-2H3,(H2,10,11,12)

InChI Key

QOFKZFIAFWKHHC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CN(C=C2C(=N1)N)C

Origin of Product

United States

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